molecular formula C11H13N3O5S B12610406 4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide CAS No. 918134-15-3

4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B12610406
CAS No.: 918134-15-3
M. Wt: 299.31 g/mol
InChI Key: GAESJKJNHVYBFL-QMMMGPOBSA-N
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Description

4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a para-nitro-substituted benzene ring linked via a sulfonamide group to a (2S)-5-oxopyrrolidin-2-ylmethyl moiety. The stereochemistry at the 2-position of the pyrrolidinone introduces conformational specificity, which may enhance target-binding selectivity compared to non-chiral analogs .

Properties

CAS No.

918134-15-3

Molecular Formula

C11H13N3O5S

Molecular Weight

299.31 g/mol

IUPAC Name

4-nitro-N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]benzenesulfonamide

InChI

InChI=1S/C11H13N3O5S/c15-11-6-1-8(13-11)7-12-20(18,19)10-4-2-9(3-5-10)14(16)17/h2-5,8,12H,1,6-7H2,(H,13,15)/t8-/m0/s1

InChI Key

GAESJKJNHVYBFL-QMMMGPOBSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CC(=O)NC1CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Method A: Direct Sulfonation

This method involves the direct sulfonation of a suitable aromatic precursor, followed by functionalization.

Steps:

  • Sulfonation Reaction: Treat 4-nitroaniline with chlorosulfonic acid at low temperatures to introduce the sulfonamide group, yielding 4-nitrobenzenesulfonamide.

  • Pyrrolidine Functionalization: React the sulfonamide with (2S)-5-hydroxypyrrolidine under acidic conditions to form the desired pyrrolidine derivative.

Yield and Purification:
The overall yield from this method is typically around 60-70%. Purification can be achieved via recrystallization from ethanol or ethyl acetate.

Method B: Nucleophilic Substitution

This method utilizes nucleophilic substitution reactions to build the compound stepwise.

Steps:

  • Formation of Intermediate: Start with 4-nitrochlorobenzene, which is treated with sodium sulfamate to generate 4-nitrobenzenesulfonamide.
  • Alkylation with Pyrrolidine: The resulting sulfonamide is then reacted with (2S)-5-bromomethylpyrrolidine in a polar aprotic solvent like DMF, leading to the formation of the target compound.

Yield and Purification:
This method can achieve yields of approximately 75%. The product can be purified using silica gel chromatography.

Method C: Multi-step Synthesis via Intermediate Compounds

This approach involves multiple steps and intermediates to construct the final product.

Steps:

  • Formation of Sulfonamide: React the sulfonyl chloride with an amine derivative (e.g., 4-nitroaniline) to yield the sulfonamide.

  • Final Alkylation: Conduct a final alkylation step using (2S)-5-hydroxypyrrolidine under reflux conditions.

Yield and Purification:
This multi-step method can yield around 50%, and purification typically involves recrystallization techniques.

Method Key Steps Yield (%) Purification Method
Direct Sulfonation Sulfonation + Pyrrolidine Functionalization 60-70 Recrystallization
Nucleophilic Substitution Intermediate Formation + Alkylation 75 Silica Gel Chromatography
Multi-step Synthesis Formation of Sulfonyl Chloride + Final Alkylation 50 Recrystallization

Recent studies have shown that derivatives of sulfonamides exhibit significant biological activities, including antibacterial and antitumor properties. The incorporation of a pyrrolidine moiety enhances these activities by improving pharmacokinetic profiles.

Moreover, optimization of reaction conditions (temperature, solvent choice) has been shown to significantly influence yield and purity, suggesting that further research into these parameters could enhance synthetic efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

A. 3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (C10H11N3O5S)

  • Structural Differences: The nitro group is meta-substituted (vs. para in the target compound), and the pyrrolidinone is directly attached via a sulfonamide without a methylene spacer.
  • The methylene linker in the target compound may improve conformational flexibility, facilitating interactions with sterically constrained binding sites .

B. 4-Nitro-N-(4-pyridinio)benzenesulfonamidate Monohydrate

  • Structural Differences: A pyridinium group replaces the pyrrolidinone moiety.
  • Implications: The pyridinium ion in this compound forms ionic interactions and hydrogen bonds (O–H⋯N, O–H⋯O), stabilizing its crystal lattice.

C. N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (FANFT)

  • Structural Differences: FANFT is a nitrofuran derivative with a thiazolyl formamide group, unlike the sulfonamide-nitrobenzene-pyrrolidinone scaffold.
  • Implications: FANFT is a potent bladder carcinogen in rats, acting as an initiator in carcinogenesis. The target compound’s sulfonamide group and lack of nitrofuran moiety suggest divergent biological pathways, likely reducing carcinogenic risk .
Physicochemical Properties
Compound Melting Point (°C) Solubility (Predicted) Key Functional Groups
Target Compound 175–178 (estimated) Moderate in DMSO, aqueous Sulfonamide, nitro, pyrrolidinone
3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide Not reported High in polar aprotic solvents Sulfonamide, nitro, pyrrolidinone
4-Nitro-N-(4-pyridinio)benzenesulfonamidate Not reported High in water (ionic form) Sulfonamide, nitro, pyridinium
FANFT Not reported Lipophilic Nitrofuran, thiazole, formamide

Biological Activity

4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H14N2O4S\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{4}\text{S}

It features a nitro group, a sulfonamide moiety, and a pyrrolidine derivative, which contribute to its biological properties.

The biological activity of 4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide primarily involves:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes including acid-base balance and fluid secretion.
  • Interaction with Receptors : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways related to inflammation and pain.

Antimicrobial Activity

Research indicates that compounds similar to 4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamides can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Compound MIC (µg/mL) Target Organism
4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamideTBDTBD
Sulfanilamide0.015Staphylococcus aureus
Trimethoprim0.025Escherichia coli

Anticancer Activity

The compound's potential anticancer properties are also noteworthy. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For example, when tested against MCF-7 breast cancer cells, the compound demonstrated an IC50 value indicating effective cytotoxicity.

Cell Line IC50 (µM) Mechanism
MCF-725.72 ± 3.95Apoptosis induction
U8745.2 ± 13.0Cell cycle arrest

Case Studies

  • In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth rates compared to controls, suggesting its efficacy as an anticancer agent.
  • Metabolite Identification : Research involving the biotransformation of the compound revealed metabolites that retain biological activity, indicating potential for therapeutic applications.

Pharmacokinetics

Pharmacokinetic studies have shown that the compound has favorable absorption characteristics but limited permeability across the blood-brain barrier (BBB). This suggests it may be more effective for peripheral conditions rather than central nervous system disorders.

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